molecular formula C18H19NO4 B8527551 Ethyl (3-{[(benzyloxy)carbonyl]amino}phenyl)acetate

Ethyl (3-{[(benzyloxy)carbonyl]amino}phenyl)acetate

Cat. No. B8527551
M. Wt: 313.3 g/mol
InChI Key: IFGMRYWYMYRAPQ-UHFFFAOYSA-N
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Patent
US08748433B2

Procedure details

To a solution of 44.0 g (140 mmol) of ethyl(3-{[(benzyloxy)carbonyl]amino}phenyl)acetate) (from Step A) in THF, ethanol, and water (1:1:1, 1500 mL) was added solid LiOH (16.8 g, 700 mmol) and the resulting solution heated to 60° C. via oil bath for 3 h. The mixture was cooled to room temperature overnight and then 40 mL of concentrate HCl was slowly added, keeping the temperature below 25° C., until the solution was about pH of 2-3. Extract with ethyl acetate (3×750 mL) and then combine and wash organics with water and then brine. Dry organics over sodium sulfate, filter and concentrate under vacuum. The title compound (24.7 g, 87%) was used for the next step reaction without further purification. LC-MS: m/z (ES) 286 (MH)+, 308 (MNa)+.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH:12][C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH:7]=1)C.C(O)C.[Li+].[OH-].Cl>C1COCC1.O>[CH2:16]([O:15][C:13]([NH:12][C:8]1[CH:7]=[C:6]([CH2:5][C:4]([OH:23])=[O:3])[CH:11]=[CH:10][CH:9]=1)=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
16.8 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C.
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (3×750 mL)
WASH
Type
WASH
Details
wash organics with water
FILTRATION
Type
FILTRATION
Details
Dry organics over sodium sulfate, filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
The title compound (24.7 g, 87%) was used for the next step reaction without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1C=C(C=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.